N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a compound that belongs to the class of cinnoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the 2-chlorophenyl group and the tetrahydrocinnoline core structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the following steps:
Formation of the Tetrahydrocinnoline Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: This step involves the reaction of the tetrahydrocinnoline intermediate with a chlorophenyl reagent, such as 2-chlorobenzyl chloride, under suitable conditions (e.g., in the presence of a base like potassium carbonate).
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and a suitable amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several potential scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a cinnoline core.
N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydroisoquinoline-3-carboxamide: Similar structure but with an isoquinoline core.
Uniqueness
N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its specific combination of the 2-chlorophenyl group and the tetrahydrocinnoline core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-7-3-1-6-12(13)10-18-16(21)15-9-11-5-2-4-8-14(11)19-20-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYQLIFHNIEANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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